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molecular formula C9H12O B134271 3-Isopropylphenol CAS No. 618-45-1

3-Isopropylphenol

Cat. No. B134271
M. Wt: 136.19 g/mol
InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04273623

Procedure details

The reaction mixture formed by the acid-decomposition contains not only resorcin, acetone and the inert solvent used but also various by-products, for example, carbinols such as m-isopropyl-α,α-dimethylbenzyl alcohol, m-acetyl-α,α-dimethylbenzyl alcohol and m-hydroxy-α,α-dimethylbenzyl alcohol, olefins such as m-isopropenylphenol, m-isopropenylacetophenone and m-isopropenylcumene, peroxides which are estimated to have been formed by condensation reaction between carbinols or olefins and hydroperoxides, m-isopropylphenol, m-hydroxyacetophenone, and high-boiling-point condensates.
[Compound]
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbinols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.C(C1C=C(C=CC=1)C(O)(C)C)(C)C.C(C1C=C(C=CC=1)C(O)(C)C)(=O)C.[C:35]([C:38]1[CH:39]=[C:40]([OH:44])[CH:41]=[CH:42][CH:43]=1)([CH3:37])=[CH2:36].C(C1C=C(C(=O)C)C=CC=1)(C)=C.C(C1C=C(C(C)C)C=CC=1)(C)=C>CC(C)=O>[CH:35]([C:38]1[CH:39]=[C:40]([OH:44])[CH:41]=[CH:42][CH:43]=1)([CH3:37])[CH3:36]

Inputs

Step One
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Four
Name
carbinols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C=C(C(C)(C)O)C=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(C)(C)O)C=CC1
Step Seven
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C=1C=C(C=CC1)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C=1C=C(C=CC1)C(C)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C=1C=C(C=CC1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture formed by the acid-decomposition

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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